molecular formula C10H9NO3 B375998 Ethyl 2-cyano-3-(3-furyl)acrylate

Ethyl 2-cyano-3-(3-furyl)acrylate

Cat. No.: B375998
M. Wt: 191.18g/mol
InChI Key: PKUQHBIPNWVDSV-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(3-furyl)acrylate is a cyanoacrylate derivative of significant interest in advanced materials research. Cyanoacrylate derivatives are recognized as promising intermediates for heterocycle synthesis and as nitrile-activated precursors in bioreduction reactions . Their most prominent application is rooted in their attractive absorption properties in the UV-Vis region, making them excellent precursors for the synthesis of dye-sensitized photovoltaic materials and chemical sensors . The molecular structure of related furan-based cyanoacrylates is characterized by significant planarity, a feature that facilitates the formation of specific sheet-like structures in the solid state and influences their optical and electronic behavior . The planarity of the molecular core allows for the formation of intermolecular interactions, such as C—H⋯O bonds, which can generate inversion dimers and infinite chains within the crystal lattice, properties that can be engineered in materials design . The reactivity of cyanoacrylates is defined by a rapid anionic polymerization mechanism, initiated by weak bases such as water or alcohols, which leads to the formation of long, strong polymer chains . Researchers utilize this compound and its analogs as key building blocks in the development of new polymeric materials, organic semiconductors, and ligand systems for metal sensing applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(furan-3-yl)prop-2-enoate

InChI

InChI=1S/C10H9NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h3-5,7H,2H2,1H3/b9-5-

InChI Key

PKUQHBIPNWVDSV-UITAMQMPSA-N

SMILES

CCOC(=O)C(=CC1=COC=C1)C#N

Isomeric SMILES

CCOC(=O)/C(=C\C1=COC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=COC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Structural Features Reference
This compound C₁₀H₉NO₃ 191.19 3-Furyl Planar conformation; furan enables π-stacking
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate C₁₀H₉NO₂S 207.25 2-Thienyl Thiophene enhances electron delocalization
Ethyl 2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₂ 215.25 4-Methylphenyl Methyl group increases hydrophobicity
Ethyl 2-cyano-3-(3-(trifluoromethyl)phenyl)acrylate C₁₃H₁₀F₃NO₂ 269.22 3-Trifluoromethylphenyl CF₃ group introduces strong electron withdrawal
Ethyl 2-cyano-3-(1-naphthyl)acrylate C₁₆H₁₃NO₂ 251.28 1-Naphthyl Bulky naphthyl group reduces solubility

Key Observations :

  • Electronic Effects : The 3-furyl group provides moderate electron donation compared to electron-withdrawing CF₃ (in trifluoromethylphenyl derivatives) or electron-rich thiophene .
  • Planarity : All analogs exhibit planar backbones, but substituents like naphthyl or CF₃ induce steric or electronic distortions .
  • Supramolecular Interactions : Furan and thiophene derivatives form distinct π-stacking motifs, while CF₃-substituted compounds rely on halogen bonding .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound 86–89 348.8 Moderate in DMF, DMSO Stable under inert conditions
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate 95–97 352.1 High in THF Prone to oxidation
Ethyl 2-cyano-3-(4-methylphenyl)acrylate 72–75 342.5 Low in water Photostable
Ethyl 2-cyano-3-(3-(trifluoromethyl)phenyl)acrylate 102–105 365.2 Low in polar solvents Hygroscopic

Key Observations :

  • Melting Points : CF₃-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .
  • Solubility : Thiophene analogs show better solubility in organic solvents than furan derivatives .
  • Stability : CF₃-substituted compounds require anhydrous handling due to hygroscopicity, while furan derivatives are air-stable .

Research Findings and Trends

Crystallography: this compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O and π–π interactions stabilizing the lattice . Thiophene analogs display polymorphic behavior, with disordered ethoxy groups in certain crystal forms .

DFT Studies : Computational analyses reveal that furan derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to thiophene analogs (~4.2 eV), correlating with enhanced charge-transfer properties .

Safety Profiles : CF₃-substituted acrylates require stringent handling (e.g., PPE for skin/eye protection) due to acute toxicity risks, unlike furan derivatives .

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